

Application Notes and Protocols for Bodipy-C12 in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Bodipy-C12*

Cat. No.: *B15556671*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Bodipy-C12**, a fluorescently labeled long-chain fatty acid analog, for the visualization and analysis of cellular lipid dynamics. Its intrinsic lipophilicity and excellent photophysical properties make it an invaluable tool for studying lipid uptake, trafficking, and storage within lipid droplets.

Introduction to Bodipy-C12

Bodipy-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescent probe that mimics natural long-chain fatty acids.^[1] Its core structure is the robust Bodipy dye, known for its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.^{[2][3][4]} The C12 fatty acid tail allows it to be readily taken up by cells and incorporated into lipid metabolic pathways, making it an excellent tracer for studying lipid metabolism.^{[1][3]}

Key Advantages of **Bodipy-C12**:

- High Specificity for Lipids: **Bodipy-C12**'s lipophilic nature ensures it specifically partitions into neutral lipid cores of lipid droplets.[\[3\]](#)[\[5\]](#)
- Excellent Photostability: Compared to traditional dyes like Nile Red, Bodipy dyes exhibit superior photostability, enabling prolonged imaging and time-lapse studies with minimal photobleaching.[\[5\]](#)[\[6\]](#)
- Narrow Emission Spectra: The narrow emission peaks of Bodipy dyes reduce spectral overlap in multicolor imaging experiments, allowing for clearer signal separation when co-staining with other fluorescent probes.[\[3\]](#)[\[5\]](#)
- Suitability for Live and Fixed Cells: **Bodipy-C12** can be used to stain both live and fixed cells, offering flexibility for various experimental designs.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Metabolic Tracer: As a fatty acid analog, **Bodipy-C12** is not just a static stain but is actively metabolized by cells, allowing for the real-time tracking of fatty acid uptake and incorporation into complex lipids.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Applications in Lipid Research

Bodipy-C12 is a versatile tool with a wide range of applications in cellular and metabolic research:

- Lipid Droplet Imaging: Visualize the number, size, and distribution of lipid droplets within cells to assess cellular metabolic status.[\[5\]](#)
- Fatty Acid Uptake and Trafficking: Trace the uptake and intracellular transport of long-chain fatty acids in real-time.[\[1\]](#)[\[9\]](#)
- Drug Discovery and Development: Evaluate the effects of therapeutic compounds on lipid metabolism and storage.
- Metabolic Disease Research: Investigate the cellular mechanisms underlying metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.[\[1\]](#)

Quantitative Data

The spectral properties of various **Bodipy-C12** derivatives are summarized below. These properties are crucial for selecting the appropriate laser lines and filter sets for fluorescence microscopy.

Fluorophore Name	Excitation Max (nm)	Emission Max (nm)	Solvent/Environment
Bodipy 500/510 C1, C12	500	510	Methanol
Bodipy FL C12	480	508	Not Specified
Bodipy 558/568 C12	558	568	Not Specified

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Here are detailed protocols for staining live and fixed cells with **Bodipy-C12** for fluorescence microscopy.

Live Cell Staining Protocol

This protocol is designed for the real-time visualization of lipid dynamics in living cells.

Materials:

- **Bodipy-C12** stock solution (e.g., 1-10 mM in DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Cultured cells on coverslips or in imaging dishes
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to 70-80% confluency. For optimal results, ensure cells are healthy.[\[5\]](#)[\[12\]](#)

- Prepare Staining Solution: Dilute the **Bodipy-C12** stock solution in serum-free medium or PBS to a final working concentration of 0.5–2 μM .^[5] The optimal concentration may vary depending on the cell type and experimental conditions.
- Staining: Remove the culture medium from the cells and wash gently with PBS. Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.^[5]^[12]
- Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.^[12]
- Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the specific **Bodipy-C12** variant.

Fixed Cell Staining Protocol

This protocol is suitable for preserving cell morphology and lipid droplet structure for endpoint analysis.

Materials:

- **Bodipy-C12** stock solution (e.g., 1-10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Cultured cells on coverslips
- Antifade mounting medium
- Fluorescence microscope

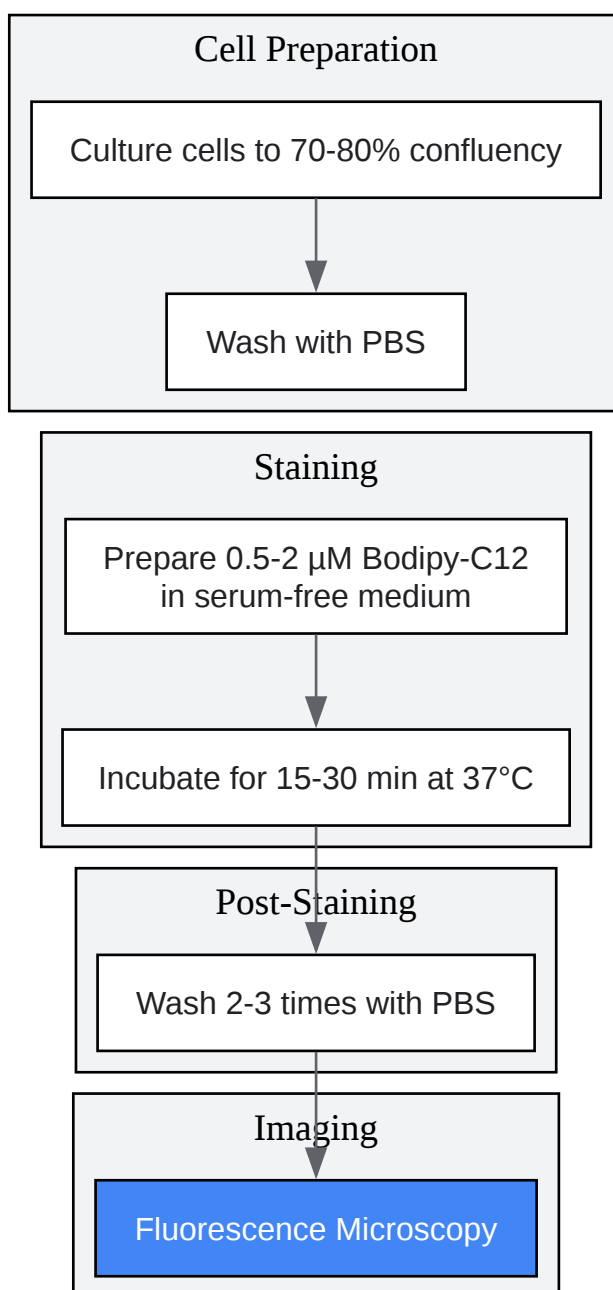
Procedure:

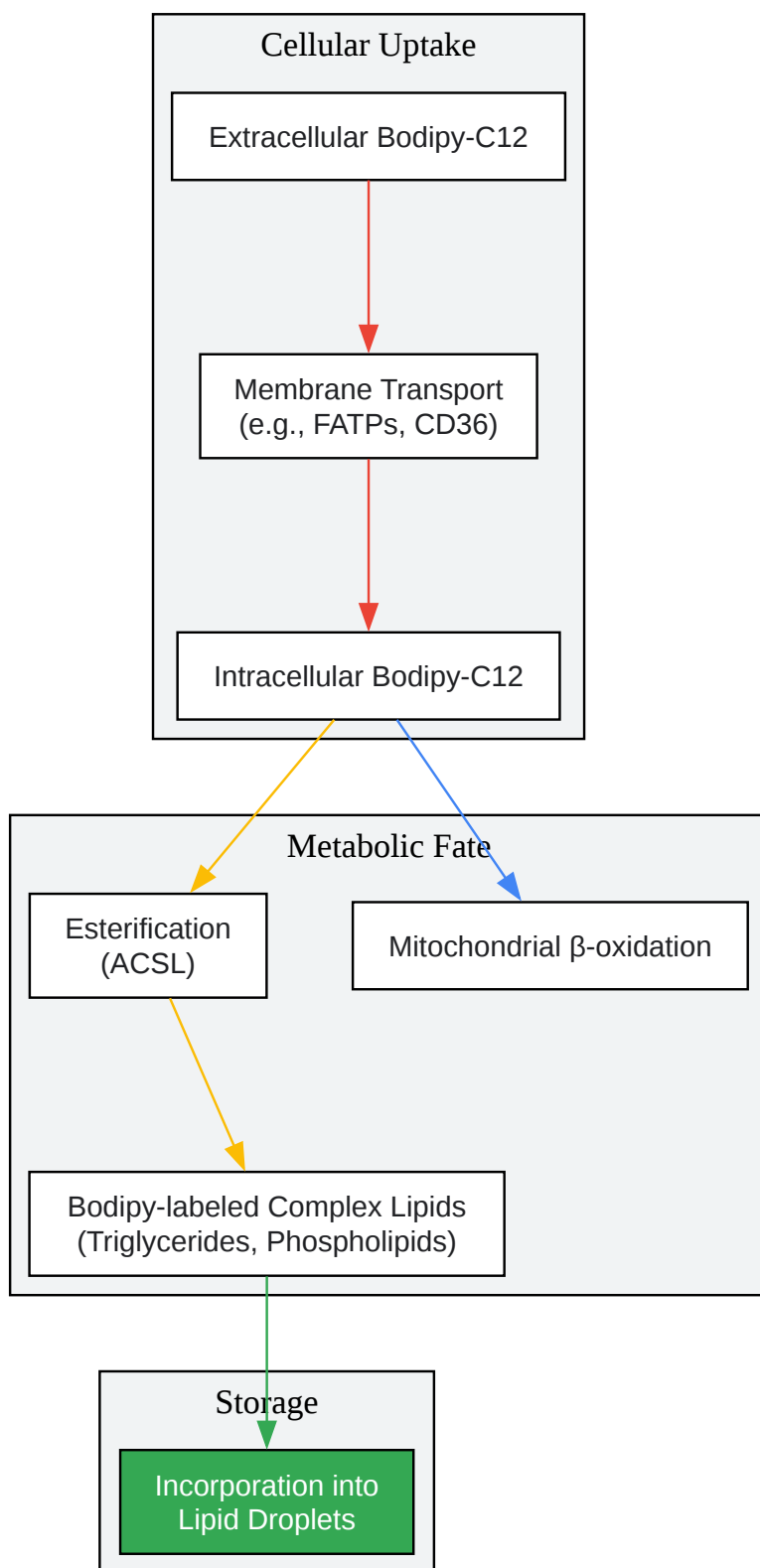
- Cell Preparation: Culture cells to the desired confluency on sterile coverslips.

- Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 10–15 minutes at room temperature.[5][12]
- Washing: Aspirate the fixative and wash the cells thoroughly 2-3 times with PBS to remove any residual PFA.[12]
- Staining: Prepare a working solution of **Bodipy-C12** at a concentration of 0.5–5 μM in PBS. [12] Add the staining solution to the fixed cells and incubate for 20–60 minutes at room temperature in the dark.[12]
- Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow for Live Cell Imaging with Bodipy-C12





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